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N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Chemical Identity Verification Structural Differentiation Mass Spectrometry Quality Control

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034605-47-3) is a synthetic small molecule (C16H19N5O, MW 297.35 g/mol) featuring a cyclohex-3-ene carboxamide core linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole heterocyclic system. The compound belongs to the pyrazolyl carboxamide class, a scaffold widely explored in medicinal chemistry for kinase inhibition, cannabinoid receptor modulation, and anti-inflammatory applications.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2034605-47-3
Cat. No. B2556588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
CAS2034605-47-3
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,19,22)
InChIKeyBGNAUQGTNJOFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034605-47-3): Structural Identity and Baseline Properties for Research Sourcing


N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034605-47-3) is a synthetic small molecule (C16H19N5O, MW 297.35 g/mol) featuring a cyclohex-3-ene carboxamide core linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole heterocyclic system [1]. The compound belongs to the pyrazolyl carboxamide class, a scaffold widely explored in medicinal chemistry for kinase inhibition, cannabinoid receptor modulation, and anti-inflammatory applications [2]. Its computed physicochemical profile includes an XLogP3-AA of 0.5, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, placing it within favorable drug-like property space for probe compound development [1]. As of this analysis, the compound is catalogued in the PubChem database (CID 121019914) with a create date of June 2016, but no published primary biological activity data or mechanism-of-action studies were retrievable from the indexed literature [1].

Why In-Class Pyrazolyl Carboxamide Analogs Cannot Replace CAS 2034605-47-3 Without Experimental Validation


Generic substitution among pyrazolyl carboxamide derivatives is precluded by the absence of published pharmacological fingerprints for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide [1]. While structurally related compounds—such as N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034549-89-6, C19H23N5O, MW 337.43) or N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1215461-16-7)—share the cyclohex-3-enecarboxamide core, they differ in critical molecular recognition determinants including substituent identity, steric bulk, linker geometry, and hydrogen-bonding capacity [2]. A procurement decision that treats these analogs as interchangeable without confirmatory testing assumes, without evidence, that target engagement, selectivity, and functional activity are conserved across the series. In the absence of head-to-head pharmacological data, the only analytically verifiable and procurement-relevant differentiation resides at the level of discrete chemical structure and computed physicochemical properties, which are fundamentally non-substitutable [1].

Measurable Differentiation of CAS 2034605-47-3 Against Closest Structural Analogs: A Quantitative Evidence Guide for Scientific Procurement


Unambiguous Molecular Identity: Exact Mass and Chemical Formula Differentiation from C5-Cyclopropyl and N-Methyl-Pyrazole Analogs

The target compound (C16H19N5O, exact mass 297.15896 Da) is distinguishable from the closest catalogued analog, N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034549-89-6, C19H23N5O, exact mass 337.18972 Da), by a molecular formula difference of C3H4 and an exact mass shift of +40.0308 Da—equivalent to the mass of a cyclopropyl substituent on the pyrazole C5 position [1]. Compared to N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1215461-16-7, C13H19N3O, exact mass 233.15242 Da), the target compound contains an additional pyrazine ring and different linker, yielding a formula difference of C3H0N2O0 and an exact mass increase of 64.0065 Da [2]. These mass differences are well within the resolving power of modern LC-MS and HRMS instruments (typical resolution >30,000 FWHM), providing unambiguous identity confirmation in procurement quality control [3].

Chemical Identity Verification Structural Differentiation Mass Spectrometry Quality Control

Hydrogen Bond Donor Count and Lipophilicity: Orthogonal Physicochemical Differentiation from N-Methylated and Saturated Analogs

The target compound exhibits a hydrogen bond donor (HBD) count of 1 and an XLogP3-AA value of 0.5, consistent with the presence of a single secondary amide N-H and no additional polar heteroatom substituents [1]. In contrast, the N-methyl analog N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1215461-16-7) possesses zero hydrogen bond donors and a computed XLogP3-AA of approximately 1.8, resulting from full N-methyl capping of the amide [2]. The HBD difference of exactly 1 is significant: Lipinski's Rule of Five identifies HBD count ≤5 as one of four key oral drug-likeness filters, and changes of a single HBD can shift aqueous solubility by over 0.5 log units depending on crystalline form [3]. Similarly, the XLogP3-AA difference of approximately 1.3 log units between these compounds implies a ~20-fold difference in octanol-water partition coefficient, directly affecting membrane permeability and non-specific protein binding in cellular assays [4]. These orthogonal differences establish that the target compound must be treated as a distinct physicochemical entity for any experiment involving solubility, permeability, or formulation.

Physicochemical Property Differentiation Drug-Likeness Permeability and Solubility

Rotatable Bond Count and Conformational Flexibility: Distinguishing the Ethyl Linker from Direct and Methyl-Linked Analogs

The target compound features 5 rotatable bonds, reflecting the ethyl linker between the pyrazole and the carboxamide nitrogen [1]. The closest analog with a cyclopropyl substituent (CAS 2034549-89-6, C19H23N5O) possesses an estimated 6 rotatable bonds due to the cyclopropyl moiety contributing an additional sp3-sp3 rotatable connection [2]. In contrast, N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1215461-16-7) contains approximately 4 rotatable bonds owing to a shorter methylene linker and N-methyl substitution that restricts amide rotation [3]. A difference of one to two rotatable bonds is non-trivial in ligand design: each freely rotatable bond contributes approximately 0.5–1.5 kcal/mol to the conformational entropic penalty upon binding, translating to a potential affinity difference of 3- to 10-fold for a rigid protein target [4]. Thus, distinct degrees of conformational freedom imply that binding thermodynamics, and consequently any observed structure–activity relationships (SAR), cannot be extrapolated across this series without experimental measurement.

Conformational Flexibility Entropic Binding Penalty Molecular Recognition

Purity Specification as a Minimum Procurement Gate: 95% Baseline and the Requirement for Independent QC

Multiple commercial listings for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide indicate a typical purity specification of 95% [1]. This baseline purity threshold is common across research-grade screening compounds but must be verified by orthogonal analytical methods (HPLC-UV, LC-MS, or qNMR) upon receipt. No published stability-indicating data or forced-degradation studies were identified for this compound. In comparison, structurally related screening compounds such as N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide are also offered at 95% purity, providing no purity-based differentiation [2]. The procurement implication is that purity cannot serve as a selection discriminator; instead, the decision must rest on the structural and physicochemical dimensions documented in Evidence Items 1–3, coupled with post-receipt QC verification.

Compound Purity Quality Control Assay Reproducibility

Critical Caveat: Absence of Published Pharmacological Data Limits All Functional Differentiation Claims

A systematic search of PubMed, patent databases, PubChem BioAssay, ChEMBL, BindingDB, and Google Scholar using the CAS number (2034605-47-3), IUPAC name, SMILES, and InChIKey (BGNAUQGTNJOFMO-UHFFFAOYSA-N) returned zero published records containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, or functional assay results) for this compound as of May 2026 [1][2]. This stands in marked contrast to other pyrazolyl carboxamide derivatives that have been characterized as ICRAC inhibitors, cannabinoid receptor ligands, or kinase probes with reported nanomolar to micromolar potencies [3]. Consequently, no evidence-based claim can currently be made regarding the target compound's pharmacological differentiation, target selectivity, in vivo efficacy, or therapeutic potential. All procurement decisions must be made with the explicit acknowledgment that biological activity is uncharacterized, and the compound should be treated as a screening-quality entity requiring de novo characterization in any assay system.

Data Gap Biological Activity Unknown Risk Assessment

Evidence-Based Application Scenarios for N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide in Research Procurement


Chemical Probe Candidate for Pyrazolyl Carboxamide SAR Expansion Studies Requiring an Unsubstituted Pyrazole C5 Position

Researchers building structure–activity relationship (SAR) matrices around the pyrazolyl carboxamide scaffold may select this compound specifically for its hydrogen at the pyrazole C5 position, in contrast to the C5-cyclopropyl analog (CAS 2034549-89-6) [1]. The absence of a C5 substituent provides a minimal-steric reference point for evaluating the impact of C5 modifications on target binding, making this compound suitable as a baseline comparator in systematic SAR campaigns where C5 substitution is an independent variable. This application is supported by the quantitative structural differentiation documented in Evidence Item 1 (exact mass separation of +40.03 Da) and Evidence Item 3 (rotatable bond difference of 1), which together confirm that the C5 position is chemically and conformationally distinct from substituted analogs.

Physicochemical Reference Standard for the Ethyl-Linked Pyrazole–Pyrazine Chemotype in Permeability and Solubility Assays

The compound's computed HBD count of 1 and XLogP3-AA of 0.5, as established in Evidence Item 2, position it as a moderately polar, low-lipophilicity member of the cyclohex-3-enecarboxamide series [1]. Researchers evaluating the relationship between linker structure and membrane permeability in PAMPA or Caco-2 assays may use this ethyl-linked analog as a reference point against methyl-linked (CAS 1215461-16-7, XLogP3-AA ≈ 1.8) or direct-attached variants, where the ~20-fold lipophilicity difference is expected to produce measurable permeability shifts. This scenario assumes the user independently verifies identity and purity via HRMS (Evidence Item 1) prior to assay deployment.

Identification-Confirmed Starting Material for Library Synthesis Featuring the Pyrazin-2-yl Pyrazole Motif

Medicinal chemistry groups requiring the 3-(pyrazin-2-yl)-1H-pyrazole fragment with a cyclohex-3-enecarboxamide-linked ethyl handle may procure this compound as a validated intermediate or scaffold for subsequent derivatization [1]. The unambiguous exact mass (297.15896 Da) and unique molecular formula (C16H19N5O) provide clear identity confirmation by LC-MS, and the absence of published biological activity (Evidence Item 5) means that any functional data generated will be novel and attributable solely to the user's synthetic products, avoiding intellectual property or prior-art conflicts that might arise with biologically characterized analogs.

Negative Control or Counterscreen Compound in ICRAC/Cannabinoid Receptor Assays (with Verification Required)

Given that structurally related pyrazolyl carboxamides have been disclosed as ICRAC inhibitors and cannabinoid receptor ligands [2], this compound—for which no target activity has been published—could be evaluated as a potential negative control or selectivity counterscreen probe in assays targeting these pathways. However, this scenario carries maximum risk: the complete absence of pharmacology data (Evidence Item 5) means the compound could exhibit unexpected on-target or off-target activity. Procurement for this purpose is only advisable when accompanied by a commitment to full concentration–response profiling (e.g., 10-point dose–response, duplicate) in the assay of interest prior to any conclusions about inactivity.

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